

Commercial Sources and Applications of Synthetic 5-oxo-Leukotriene B4

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Compound of Interest

Compound Name: 5-oxo Leukotriene B4

Cat. No.: B15555528

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the commercial sources for synthetic 5-oxo-Leukotriene B4 (5-oxo-LTB4), a potent inflammatory mediator. It also includes comprehensive application notes and experimental protocols for its use in scientific research, with a focus on its signaling pathways and key cellular assays.

Commercial Availability of Synthetic 5-oxo-LTB4

Synthetic 5-oxo-LTB4 is a critical reagent for studying inflammatory processes and the development of novel therapeutics. The primary commercial supplier identified is Cayman Chemical, with several distributors also providing their products.

Table 1: Commercial Supplier and Product Information for Synthetic 5-oxo-LTB4

Supplier	Product Name	Item No.	Purity	Formulation	Available Sizes	CAS Number
Cayman Chemical	5-oxo Leukotriene B4	35416	≥90%	A solution in acetonitrile	10 µg, 25 µg, 50 µg	195061-92-8

Data sourced from Cayman Chemical product information pages.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Distributors:

- Cambridge Bioscience[5]
- Neta Scientific[6]
- Bertin Bioreagent[7]

It is important to note that this product is intended for research use only and is not for human or veterinary use.[1][5]

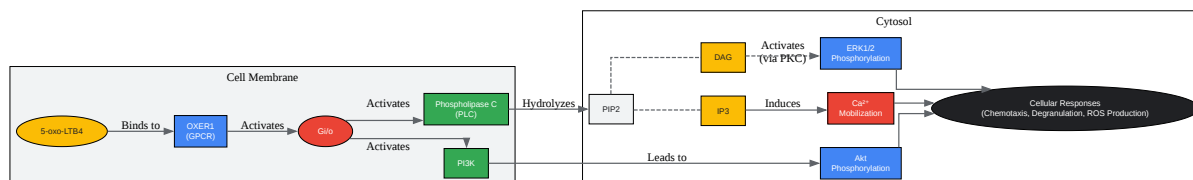
Signaling Pathway of 5-oxo-Leukotriene B4

5-oxo-LTB4 exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXER1).[2][7][8] This receptor is highly expressed on eosinophils, neutrophils, basophils, and monocytes.[9] The activation of OXER1 by 5-oxo-LTB4 initiates a cascade of intracellular signaling events that are crucial for its pro-inflammatory functions.

The OXER1 receptor is coupled to Gi/o proteins.[1][8][9] Upon ligand binding, the G protein dissociates, leading to the activation of downstream effector molecules. Key signaling events include:

- **Phospholipase C (PLC) Activation:** The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]
- **Calcium Mobilization:** IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[3] This increase in cytosolic calcium is a critical second messenger in many cellular responses.
- **Phosphatidylinositol 3-Kinase (PI3K) Activation:** The signaling cascade also involves the activation of PI3K, which leads to the phosphorylation of Akt.[3]
- **MAP Kinase Pathway Activation:** 5-oxo-ETE has been shown to induce the phosphorylation of ERK-1 and ERK-2, components of the MAP kinase pathway.[3]

These signaling events ultimately lead to various cellular responses, including chemotaxis (cell migration), degranulation, and the production of reactive oxygen species (ROS).[10]



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Caption: 5-oxo-LTB4 signaling through the OXER1 receptor.

Experimental Protocols

The following are detailed protocols for key experiments used to study the biological effects of synthetic 5-oxo-LTB4.

Cell Migration (Chemotaxis) Assay

This assay is used to quantify the chemotactic effect of 5-oxo-LTB4 on inflammatory cells such as neutrophils or eosinophils. A common method is the Transwell migration assay.[11][12][13][14]

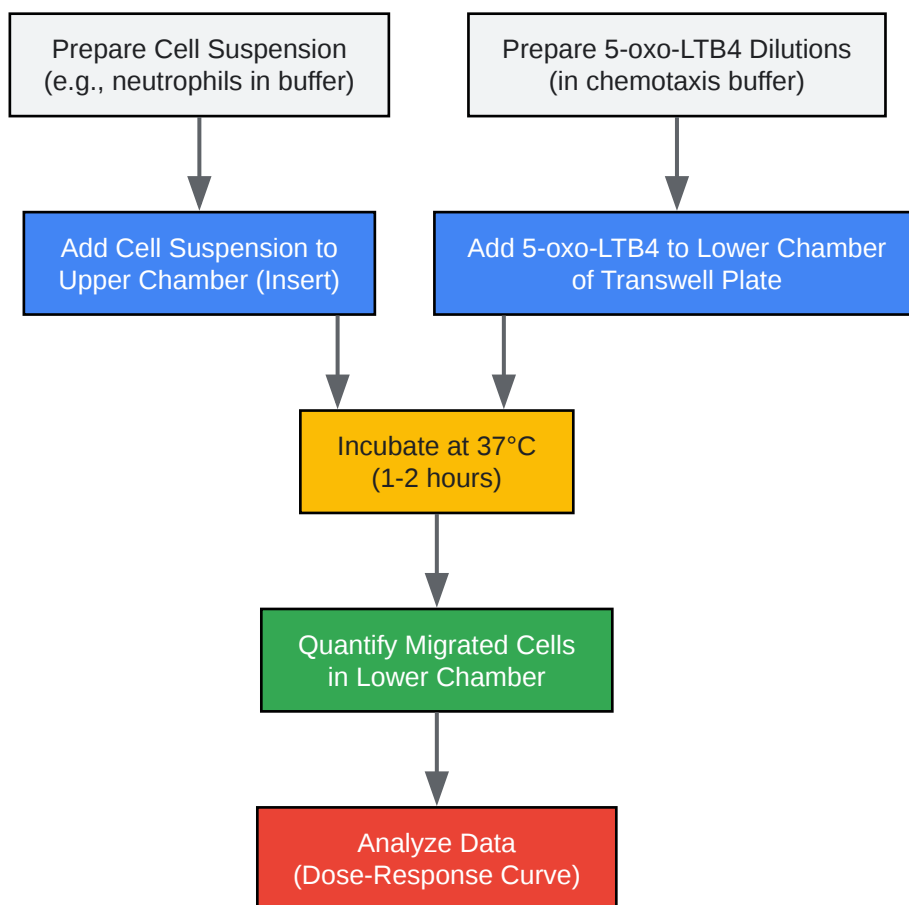
Materials:

- 24-well Transwell plates (e.g., 5 μ m pore size for neutrophils)
- Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

- Synthetic 5-oxo-LTB4 (Cayman Chemical, Item No. 35416)
- Cell suspension of isolated primary neutrophils or a relevant cell line
- Calcein-AM or other fluorescent dye for cell labeling
- Fluorescence plate reader

Protocol:

- Cell Preparation: Isolate primary cells or culture a relevant cell line. Resuspend the cells in chemotaxis buffer at a concentration of 1×10^6 cells/mL.
- Chemoattractant Preparation: Prepare serial dilutions of synthetic 5-oxo-LTB4 in chemotaxis buffer. A typical concentration range to test would be from 0.1 nM to 1 μ M.
- Assay Setup:
 - Add 600 μ L of the 5-oxo-LTB4 dilutions (or buffer as a negative control) to the lower wells of the 24-well plate.
 - Place the Transwell inserts into the wells.
 - Add 100 μ L of the cell suspension to the top chamber of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
- Quantification:
 - Carefully remove the inserts from the wells.
 - Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye (like Calcein-AM) or by direct cell counting.
- Data Analysis: Plot the number of migrated cells against the concentration of 5-oxo-LTB4 to determine the dose-response relationship.



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Caption: Workflow for a typical cell migration assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the stimulation of cells with 5-oxo-LTB4.

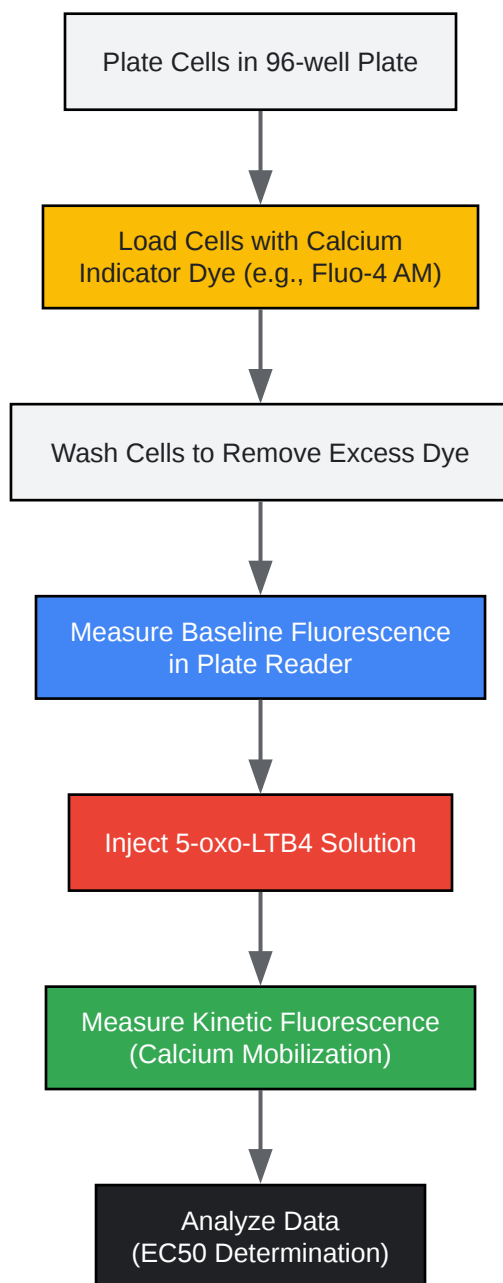
Materials:

- Cells expressing OXER1 (e.g., primary neutrophils or a transfected cell line)
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., HBSS with calcium and magnesium)
- Synthetic 5-oxo-LTB4 (Cayman Chemical, Item No. 35416)

- A fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation)

Protocol:

- Cell Preparation and Dye Loading:
 - Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
 - Wash the cells with assay buffer.
 - Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
 - Wash the cells again to remove excess dye.
- Compound Preparation: Prepare a concentrated solution of synthetic 5-oxo-LTB4 in the assay buffer.
- Measurement:
 - Place the cell plate into the fluorescence plate reader.
 - Measure the baseline fluorescence for a short period.
 - Use the instrument's automated injection system to add the 5-oxo-LTB4 solution to the wells.
 - Immediately begin kinetic measurement of the fluorescence signal for several minutes. An increase in fluorescence indicates calcium mobilization.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is typically used to determine the potency (EC50) of 5-oxo-LTB4.



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Caption: Workflow for a typical calcium mobilization assay.

Conclusion

Synthetic 5-oxo-LTB4 is a valuable tool for investigating the roles of this lipid mediator in health and disease. The availability of this compound from commercial sources, coupled with established protocols for studying its effects, enables researchers to further elucidate its

signaling pathways and explore its potential as a therapeutic target. The information provided in this document serves as a comprehensive resource for scientists and professionals working in the fields of inflammation, immunology, and drug discovery.

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